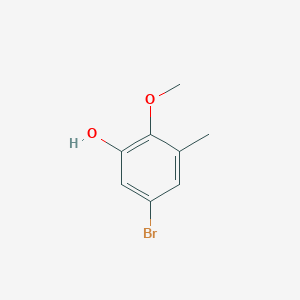
5-Bromo-2-methoxy-3-methylphenol
Descripción general
Descripción
5-Bromo-2-methoxy-3-methylphenol is a chemical compound with the molecular formula C8H9BrO2 . It is a derivative of phenol, which is a type of aromatic organic compound .
Synthesis Analysis
The synthesis of this compound involves three steps of reactions. The process starts with o-methoxyphenol as the raw material. The phenolic hydroxyl undergoes acetylation protection using acetic anhydride. This is followed by bromination using bromine under the catalysis of iron powder. The final step is deacetylation .Molecular Structure Analysis
The molecular structure of this compound consists of a phenol ring with a bromine atom, a methyl group, and a methoxy group attached to it . The molecular weight of the compound is 217.06 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 187.03 g/mol and a density of 1.6±0.1 g/cm3. It has a boiling point of 241.8±20.0 °C at 760 mmHg and a melting point of 75-80 °C .Aplicaciones Científicas De Investigación
Antibacterial and Antiviral Properties
5-Bromo-2-methoxy-3-methylphenol, a type of bromophenol, has been studied for its potential antibacterial properties. Research has shown that certain bromophenols, like those derived from the marine red alga Rhodomela confervoides, exhibit moderate antibacterial activity against various strains of bacteria (Xu et al., 2003). Another study highlighted the synthesis of (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives and evaluated their antibacterial activities against several common bacterial strains, suggesting their potential as antibacterial agents (Zhou et al., 2015). Moreover, derivatives of this compound have shown antiviral activity, specifically against retroviruses, in cell culture studies (Hocková et al., 2003).
Antioxidant and Anticancer Potential
This compound has been investigated for its antioxidant properties. A study on bromophenols isolated from Rhodomela confervoides, which likely includes derivatives of this compound, found them to exhibit potent antioxidant activities, stronger than or comparable to standard antioxidants (Li et al., 2011). Additionally, bromophenol derivatives have been synthesized and assessed for their anticancer activities, with some showing promise in this field (Dong et al., 2022).
Photodynamic Therapy Applications
This compound derivatives have been explored in the context of photodynamic therapy for cancer treatment. For example, new zinc phthalocyanine derivatives substituted with this compound have shown high singlet oxygen quantum yield, which is crucial for the effectiveness of Type II photosensitizers in photodynamic therapy (Pişkin et al., 2020).
Synthetic Chemistry
This compound is also significant in synthetic chemistry. Various studies have been conducted on the synthesis of novel compounds using this compound derivatives as starting materials or intermediates. For instance, an alternative procedure for synthesizing 1,8-dimethyl-5-methoxytetralin-6-ol involved the use of a derivative of this compound (Banerjee et al., 2013).
Safety and Hazards
Direcciones Futuras
While specific future directions for 5-Bromo-2-methoxy-3-methylphenol are not mentioned in the available literature, related compounds such as 3-Bromo-5-methylphenylboronic acid have been used in various research studies . This suggests potential future applications of this compound in similar areas of research.
Propiedades
IUPAC Name |
5-bromo-2-methoxy-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJKVQKSMNBSJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B1378149.png)
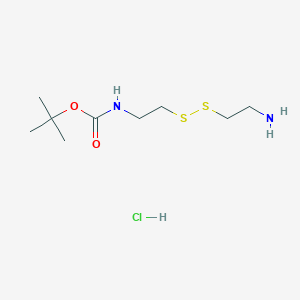
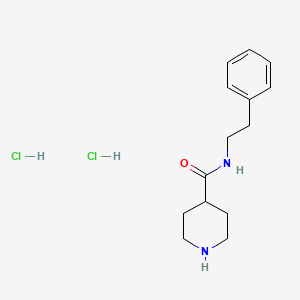
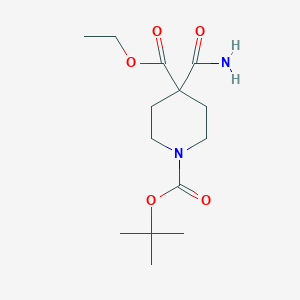

![3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1378157.png)
![4-(Benzo[b]thiophen-3-yl)piperidine hydrochloride](/img/structure/B1378160.png)
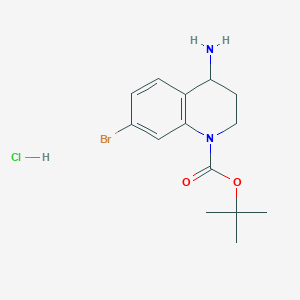
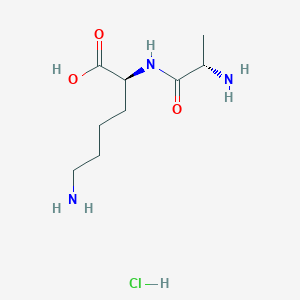

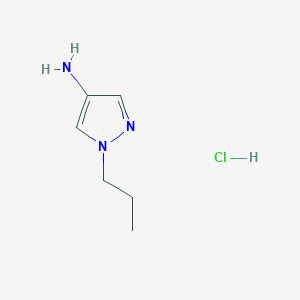
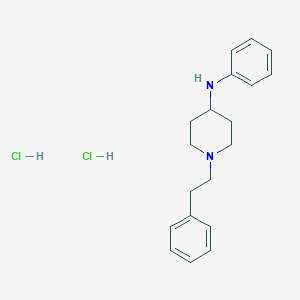
![{2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride](/img/structure/B1378171.png)
![2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1378172.png)
